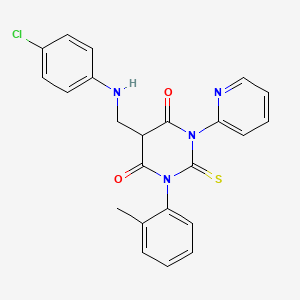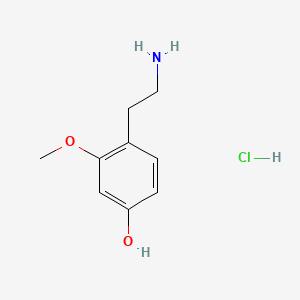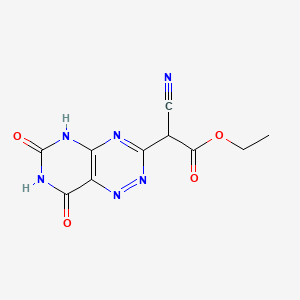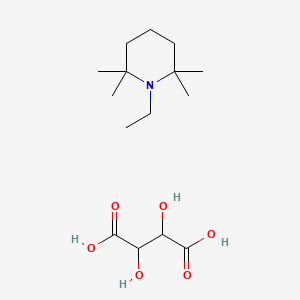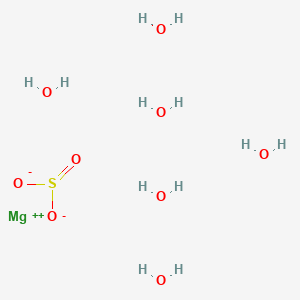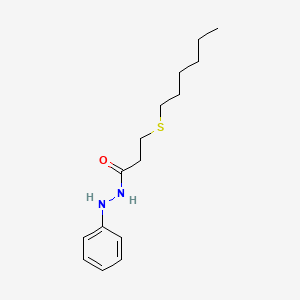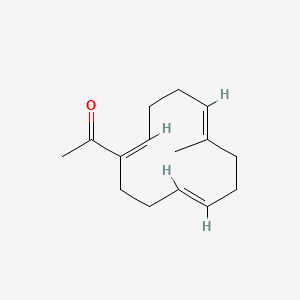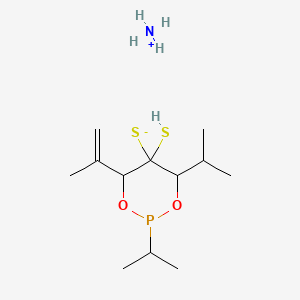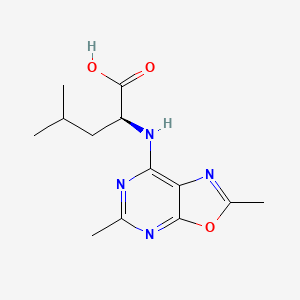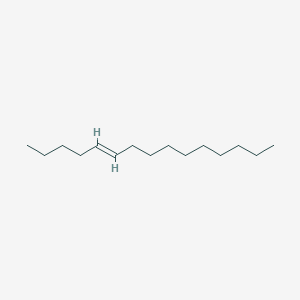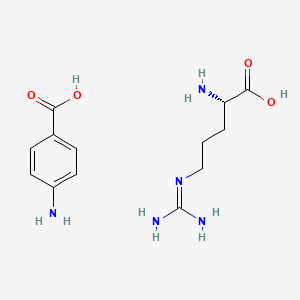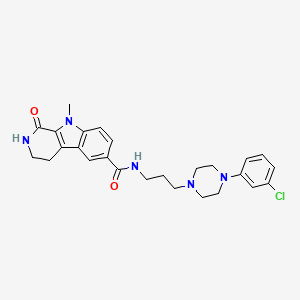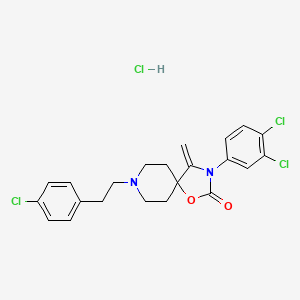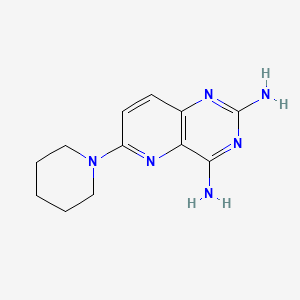
2,4-Diamino-6-piperidinopyrido(3,2-d)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diamino-6-piperidinopyrido(3,2-d)pyrimidine is an organic compound belonging to the class of pyrido[2,3-d]pyrimidines. These compounds are characterized by a pyridopyrimidine ring system, which is a pyridopyrimidine isomer with three nitrogen atoms at the 1-, 3-, and 8- positions .
Méthodes De Préparation
The synthesis of 2,4-Diamino-6-piperidinopyrido(3,2-d)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing catalysts and specific reaction conditions to streamline the process .
Analyse Des Réactions Chimiques
2,4-Diamino-6-piperidinopyrido(3,2-d)pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can introduce various functional groups into the pyridopyrimidine ring .
Applications De Recherche Scientifique
2,4-Diamino-6-piperidinopyrido(3,2-d)pyrimidine has been extensively studied for its potential applications in scientific research. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it has shown promise as an anticancer agent by inhibiting key enzymes involved in DNA synthesis, such as thymidylate synthase . In industry, it can be used in the synthesis of various pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of 2,4-Diamino-6-piperidinopyrido(3,2-d)pyrimidine involves its interaction with specific molecular targets. One of the primary targets is dihydrofolate reductase, an enzyme crucial for DNA synthesis and repair . By inhibiting this enzyme, the compound disrupts the production of tetrahydrofolate, a necessary cofactor for the synthesis of nucleotides. This inhibition leads to the suppression of cell proliferation, making it an effective anticancer agent . Additionally, its lipophilicity allows it to diffuse easily into cells, enhancing its efficacy .
Comparaison Avec Des Composés Similaires
2,4-Diamino-6-piperidinopyrido(3,2-d)pyrimidine can be compared with other pyridopyrimidine derivatives, such as 2,4-diamino-6-[N-(3’,5’-dimethoxybenzyl)-N-methylamino]pyrido[2,3-d]pyrimidine . While both compounds share a similar core structure, their functional groups and side chains differ, leading to variations in their biological activities and applications. For instance, the presence of a piperidine ring in this compound may enhance its binding affinity to certain molecular targets compared to other derivatives . Other similar compounds include pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, which also exhibit significant biological activities .
Propriétés
Numéro CAS |
93684-03-8 |
|---|---|
Formule moléculaire |
C12H16N6 |
Poids moléculaire |
244.30 g/mol |
Nom IUPAC |
6-piperidin-1-ylpyrido[3,2-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H16N6/c13-11-10-8(15-12(14)17-11)4-5-9(16-10)18-6-2-1-3-7-18/h4-5H,1-3,6-7H2,(H4,13,14,15,17) |
Clé InChI |
IMIFVIABNVGNKM-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=NC3=C(C=C2)N=C(N=C3N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


